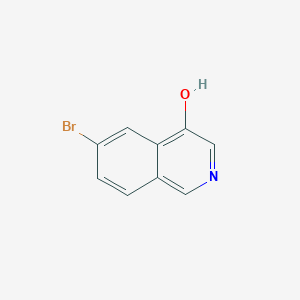
6-Bromoisoquinolin-4-ol
Übersicht
Beschreibung
6-Bromoisoquinolin-4-ol is a heterocyclic compound that contains a nitrogen atom in its five-membered ring. The molecular formula of this compound is C9H6BrNO, and it has a molecular weight of 224.06 g/mol .
Synthesis Analysis
The synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones involves the halopalladation cyclisation of 2-alkynyl benzyl azides . In the presence of PdBr2, CuBr2, and an additive, a variety of 2-alkynyl benzyl azides smoothly underwent the halopalladation cyclisation to afford the corresponding 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C9H6BrNO . The InChI code for this compound is 1S/C9H6BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One of the primary applications of 6-Bromoisoquinolin-4-ol derivatives is in the realm of cancer research. The compound and its derivatives have shown promising cytotoxic activity against various human tumor cell lines. For instance, a study explored the synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine Isoquinolinequinones, finding that derivatives exhibited significant antitumor activity against human gastric adenocarcinoma, human lung, and human bladder carcinoma cancer cells, with 7-Amino-6-bromoisoquinoline-5,8-quinone being notably potent (V. Delgado, Andrea Ibacache, C. Theoduloz, J. Valderrama, 2012).
Antibacterial Applications
Research has also revealed the antibacterial potential of this compound derivatives, particularly against drug-resistant strains. A study focused on the synthesis of new derivatives and their antibacterial activities against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's relevance in addressing antibiotic resistance challenges (Mahwish Arshad, N. Rasool, M. Qamar, S. A. Shah, Z. Zakaria, 2022).
Molecular Docking and Synthesis Studies
This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. For example, studies have demonstrated its role in the development of tyrosine kinase inhibitors, critical in cancer treatment due to their ability to inhibit the epidermal growth factor receptor (EGFR). These findings highlight the compound's utility in drug design and development (A. Bridges, H. Zhou, D. R. Cody, G. Rewcastle, A. McMichael, H. D. Showalter, D. W. Fry, A. Kraker, W. Denny, 1996).
Synthesis and Chemical Properties
This compound is pivotal in synthesizing complex molecular structures, offering insights into novel synthetic routes and chemical properties. Research into its facile synthesis and the exploration of its reactions under different conditions contribute to a deeper understanding of its chemical behavior and potential applications (Wenhui Wang, Yuping Guo, Linxiao Wang, Yiqiang Ouyang, Qinqin Wang, Wufu Zhu, 2015).
Safety and Hazards
The safety data sheet for 6-Bromoisoquinolin-4-ol indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with plenty of water and seek medical advice .
Wirkmechanismus
Pharmacokinetics
Some pharmacokinetic properties can be inferred from its physicochemical properties . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit Cytochrome P450 1A2, which may impact its metabolism .
Biochemische Analyse
Biochemical Properties
6-Bromoisoquinolin-4-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is significant as CYP1A2 is involved in the metabolism of various drugs and endogenous compounds. By inhibiting this enzyme, this compound can alter the metabolic pathways and affect the bioavailability of other compounds.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CYP1A2 can lead to changes in the levels of metabolites and other signaling molecules within the cell . This can result in altered cellular functions and responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition can lead to a decrease in the metabolism of substrates that are normally processed by CYP1A2, resulting in increased levels of these substrates in the cell. Additionally, this compound may influence gene expression by modulating the activity of transcription factors that are regulated by CYP1A2-mediated pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. Prolonged exposure to this compound may lead to sustained inhibition of CYP1A2 and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are important for determining safe and effective dosage levels in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as CYP1A2 . By inhibiting this enzyme, the compound can affect the metabolic flux and alter the levels of various metabolites. This can have downstream effects on other metabolic pathways and influence the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its high permeability across the blood-brain barrier suggests that it can accumulate in the brain and potentially affect neurological functions. The compound’s distribution is influenced by its lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum, where it interacts with CYP1A2 . This localization is crucial for its inhibitory effects on the enzyme and its subsequent impact on cellular metabolism. The compound may also undergo post-translational modifications that influence its activity and targeting within the cell.
Eigenschaften
IUPAC Name |
6-bromoisoquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGSBBRPEPMUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721117 | |
| Record name | 6-Bromoisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015070-56-0 | |
| Record name | 6-Bromoisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



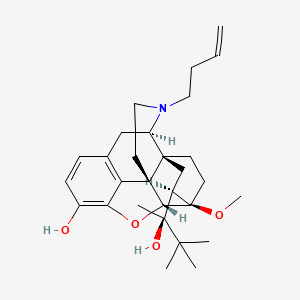
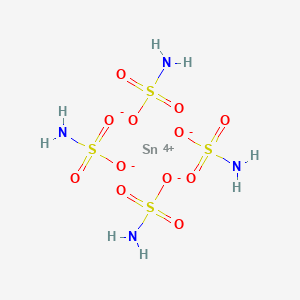


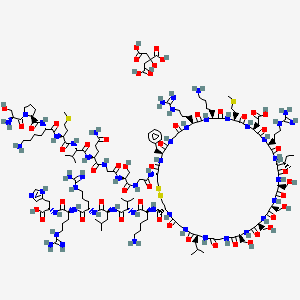
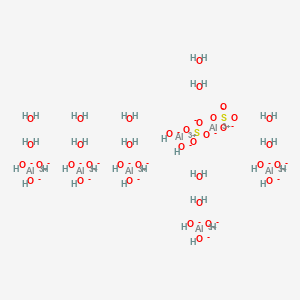
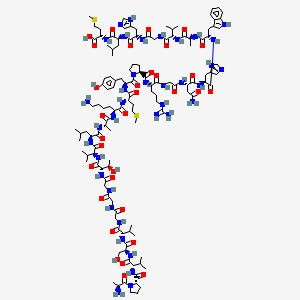
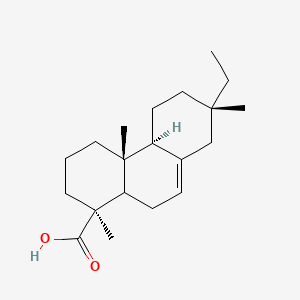



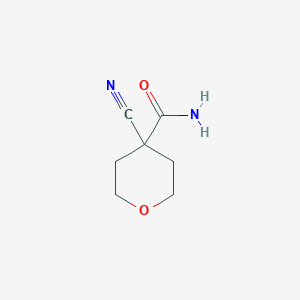
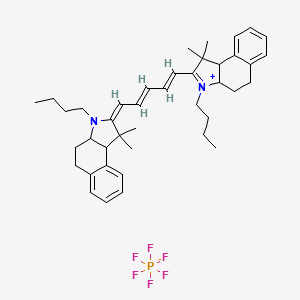
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine](/img/structure/B1506358.png)